4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-
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Overview
Description
4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- is a complex organic compound that features a piperidinone core linked to a benzimidazole moiety through an ethoxy bridge, with two phenyl groups attached to the piperidinone ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- typically involves multiple steps. One common method includes the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide (Ti(OiPr)4) and sodium cyanoborohydride (NaBH3CN). This is followed by alkylation using different alkyl or aryl halides in the presence of sodium hydride (NaH) in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.
Scientific Research Applications
4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: A related compound with similar structural features and potential biological activities.
4-[2-[4-[1-(2-ethoxyethyl)-1H-benzimidazole-2-yl]-1-piperidinyl]ethyl]-α,α-dimethyl-benzeneacetic acid: Another compound with a benzimidazole and piperidine core, used in the treatment of allergic reactions.
Uniqueness
4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
677007-33-9 |
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Molecular Formula |
C26H25N3O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C26H25N3O2/c30-21-17-24(19-9-3-1-4-10-19)29(25(18-21)20-11-5-2-6-12-20)31-16-15-26-27-22-13-7-8-14-23(22)28-26/h1-14,24-25H,15-18H2,(H,27,28) |
InChI Key |
QTRVUYNLFPBSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(CC1=O)C2=CC=CC=C2)OCCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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